Product packaging for 5,7-Bis(2-methylphenyl)quinolin-8-ol(Cat. No.:CAS No. 648896-55-3)

5,7-Bis(2-methylphenyl)quinolin-8-ol

Cat. No.: B12894069
CAS No.: 648896-55-3
M. Wt: 325.4 g/mol
InChI Key: SYABJUZBKFXKFI-UHFFFAOYSA-N
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Description

5,7-Bis(2-methylphenyl)quinolin-8-ol is a synthetic organic compound belonging to the 8-hydroxyquinoline family, recognized for its versatile chelating properties and potential as a building block for advanced materials and pharmacologically active molecules . The core 8-hydroxyquinoline structure is a privileged scaffold in medicinal and analytical chemistry, known to coordinate with various metal ions through its phenolic oxygen and aromatic nitrogen atoms . This bifunctional chelation capability is fundamental to the biological activity and analytical applications of many of its derivatives. Researchers value this particular bis(ortho-methylphenyl) derivative as a strategic intermediate for constructing more complex molecular architectures. Its structure, featuring extended aromatic systems, makes it suitable for developing luminescent materials and sensors . In pharmaceutical research, 8-hydroxyquinoline derivatives have demonstrated a wide range of biological activities, including antineurodegenerative, anticancer, antimicrobial, and antioxidant effects, often linked to their ability to modulate metal ion homeostasis in biological systems . For instance, related compounds like clioquinol and PBT2 have been investigated in clinical trials for neurodegenerative diseases, highlighting the therapeutic relevance of this chemical class . This product is provided for research purposes such as method development, chemical synthesis, and in vitro assay testing. It is intended for use by qualified laboratory professionals only. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H19NO B12894069 5,7-Bis(2-methylphenyl)quinolin-8-ol CAS No. 648896-55-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648896-55-3

Molecular Formula

C23H19NO

Molecular Weight

325.4 g/mol

IUPAC Name

5,7-bis(2-methylphenyl)quinolin-8-ol

InChI

InChI=1S/C23H19NO/c1-15-8-3-5-10-17(15)20-14-21(18-11-6-4-9-16(18)2)23(25)22-19(20)12-7-13-24-22/h3-14,25H,1-2H3

InChI Key

SYABJUZBKFXKFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C3=C2C=CC=N3)O)C4=CC=CC=C4C

Origin of Product

United States

Synthetic Methodologies for 5,7 Bis 2 Methylphenyl Quinolin 8 Ol and Analogous Derivatives

Strategies for Direct Arylation at C-5 and C-7 Positions

Directly forming C-C bonds to introduce aryl groups at the C-5 and C-7 positions is the most convergent approach to synthesizing the target compound. This is primarily achieved through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between aryl halides and arylboronic acids, catalyzed by a palladium(0) complex. massey.ac.nzyonedalabs.com This reaction is particularly well-suited for the synthesis of 5,7-diaryl-8-hydroxyquinolines. The general strategy involves the coupling of a 5,7-dihalo-8-hydroxyquinoline precursor with an appropriate arylboronic acid. rroij.comresearchgate.net

For the synthesis of 5,7-bis(2-methylphenyl)quinolin-8-ol, the reaction would proceed between 5,7-dibromo-8-hydroxyquinoline and 2-methylphenylboronic acid. The key components of this reaction are the palladium catalyst, a ligand, a base, and a solvent system. yonedalabs.comnih.gov Often, the 8-hydroxyl group is protected (e.g., as a methoxy (B1213986) or benzyloxy ether) prior to the coupling reaction to prevent interference with the catalyst or base. rroij.comresearchgate.net

A study by Ökten (2019) demonstrated the synthesis of 5,7-diarylquinolines from 5,7-dibromo-8-methoxyquinoline (B102607) and various arylboronic acids using dichlorobis(triphenylphosphine)palladium(II) as the catalyst and sodium carbonate as the base in a toluene/ethanol (B145695)/water solvent mixture. researchgate.net The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to Synthesize 5,7-Diaryl-8-methoxyquinolines researchgate.net
Arylboronic AcidCatalystBaseSolventYield
4-(Trifluoromethoxy)phenylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃Toluene/EtOH/H₂O70%
4-(Methylthio)phenylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃Toluene/EtOH/H₂O85%

The 8-hydroxyquinoline (B1678124) ring system is activated towards electrophilic aromatic substitution, with the hydroxyl group directing incoming electrophiles to the C-5 and C-7 positions. nih.gov While direct electrophilic arylation is not a common strategy, electrophilic substitution is fundamentally important for preparing the necessary precursors for cross-coupling reactions. Specifically, direct halogenation of 8-hydroxyquinoline provides the 5,7-dihalo-8-hydroxyquinoline substrates required for Suzuki-Miyaura coupling. nih.govchemicalbook.com

Theoretical studies using density functional theory (DFT) confirm that the highest occupied molecular orbital (HOMO) has significant electron density at positions C-2, C-5, C-6, and C-7, indicating these sites are susceptible to electrophilic attack. orientjchem.orguotechnology.edu.iq The stability of the resulting intermediates and products generally favors substitution at C-5 and C-7. researchgate.net

Common halogenation reactions include:

Dichlorination : Reacting 8-hydroxyquinoline with chlorine in chloroform (B151607) in the presence of iodine yields 5,7-dichloro-8-hydroxy-quinoline. google.com

Dibromination : Treatment of 8-hydroxyquinoline with two equivalents of bromine in a solvent like chloroform or acetic acid affords 5,7-dibromo-8-hydroxyquinoline in excellent yields. nih.gov

Diiodination : 5,7-diiodo-8-quinolinol can be synthesized by treating 8-hydroxyquinoline with a mixture of potassium iodide and potassium iodate (B108269) or with reagents like 1-butyl-3-methyl-pyridinium dichloroiodate. chemicalbook.com

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (often formaldehyde), and a primary or secondary amine. mdpi.com In the context of 8-hydroxyquinoline, the active hydrogen is on the aromatic ring, and the reaction results in the introduction of an aminoalkyl group, a process known as aminoalkylation. mdpi.comacs.org This method is used to synthesize analogous derivatives rather than the target compound, as it introduces an alkylamine moiety, not an aryl group.

The reaction is highly regioselective, with substitution occurring almost exclusively at the C-7 position. acs.orgresearchgate.net This is due to the electronic activation by the C-8 hydroxyl group and the formation of a stable intermediate. The reaction is typically carried out under mild conditions, often in ethanol. mdpi.com While disubstitution at both C-5 and C-7 is rare, it can sometimes be achieved under more forcing conditions or with specific substrates. However, the primary application of the Mannich reaction on 8-hydroxyquinoline is for the synthesis of 7-(aminoalkyl)-8-hydroxyquinoline derivatives. nih.govnih.gov

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of this compound via cross-coupling is critically dependent on the efficient preparation of its precursors.

Synthesis of 5,7-Dihalo-8-hydroxyquinolines : As mentioned in section 2.1.2, the primary precursors are the 5,7-dihalo derivatives of 8-hydroxyquinoline.

5,7-diiodo-8-quinolinol : Can be prepared by reacting 8-hydroxyquinoline with an iodinating agent like 1-butyl-3-methyl-pyridinium dichloroiodate at 80°C for one hour, yielding the product in 87% yield after purification. chemicalbook.com

5,7-dichloro-8-hydroxy-quinoline : A patented process describes the chlorination of 8-hydroxy-quinoline in chloroform with excess chlorine and a catalytic amount of iodine, achieving yields of up to 97%. google.com

5,7-dibromo-8-hydroxyquinoline : Synthesized in excellent yield by reacting 8-hydroxyquinoline with two equivalents of bromine. nih.gov

Functional Group Interconversions : To facilitate certain reactions, particularly Suzuki-Miyaura coupling, and to avoid side reactions, the phenolic hydroxyl group at C-8 is often temporarily protected.

Protection : Common protecting groups include benzyl (B1604629) and methyl ethers. Benzylation can be achieved using benzyl bromide, while methylation can be done with a suitable methylating agent. The synthesis of 5-aryl-8-HQ, for example, often starts with the protection of the 8-OH group with a benzyl group. rroij.com Similarly, 5,7-diarylquinolines have been synthesized from the 8-methoxy derivative. researchgate.net

Deprotection : After the coupling reaction, the protecting group must be removed to yield the final 8-hydroxyquinoline product. Benzyl ethers are typically cleaved by catalytic hydrogenation. ias.ac.in Methoxy groups can be cleaved using strong acids like HBr or Lewis acids such as BBr₃.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing side reactions.

For the key Suzuki-Miyaura coupling step, several factors are critical:

Catalyst and Ligand : The choice of the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂) and the phosphine (B1218219) ligand is paramount. researchgate.netnih.gov Electron-rich and sterically demanding ligands often promote the oxidative addition and reductive elimination steps, leading to higher efficiency. nih.gov

Base : The base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) plays a crucial role in the transmetalation step of the catalytic cycle. The strength and solubility of the base must be matched to the substrates and solvent system. massey.ac.nz

Solvent : A variety of solvents can be used, including toluene, dioxane, DMF, and often in combination with water or an alcohol like ethanol. massey.ac.nzresearchgate.net The solvent system affects the solubility of the reactants and the efficacy of the base.

For Mannich reactions , optimization involves:

Reactant Stoichiometry : Varying the ratios of 8-hydroxyquinoline, the aldehyde, and the amine can influence the yield and prevent the formation of byproducts.

Solvent and Temperature : Reactions are often run in ethanol at room temperature or under reflux, depending on the reactivity of the specific amine and aldehyde used. researchgate.netnih.gov

The synthesis of halogenated precursors also benefits from optimization:

Reaction Control : Controlling the temperature and the rate of addition of the halogenating agent is important to ensure selective di-substitution at C-5 and C-7 and to avoid over-halogenation or side reactions. For instance, in the synthesis of 5,7-dichloro-8-hydroxy-quinoline, the temperature is maintained below 55°C during the workup to prevent decomposition. google.com

Table 2: Optimization Parameters for Key Synthetic Steps
ReactionParameter to OptimizeExamples/ConsiderationsEffect on Yield/Purity
Suzuki-Miyaura CouplingCatalyst/LigandPd(PPh₃)₂Cl₂, Pd(OAc)₂ with SPhos, Johnphos researchgate.netnih.govias.ac.inImproves reaction rate and scope; prevents catalyst deactivation.
BaseNa₂CO₃, K₃PO₄, Cs₂CO₃ massey.ac.nzresearchgate.netCrucial for transmetalation; choice depends on substrate reactivity.
SolventToluene/EtOH/H₂O, Dioxane, DMF massey.ac.nzresearchgate.netAffects solubility of reactants and catalyst activity.
Mannich ReactionAmine/AldehydePrimary/secondary amines; aromatic/aliphatic aldehydes mdpi.comnih.govDetermines the nature of the substituent; can affect regioselectivity.
TemperatureRoom temperature to reflux researchgate.netHigher temperatures can increase reaction rate but may lead to byproducts.
HalogenationHalogenating Agent & ConditionsBr₂ in CHCl₃; Cl₂/I₂ in CHCl₃; KI/KIO₃ nih.govchemicalbook.comgoogle.comEnsures selective dihalogenation at C-5 and C-7 with high yield.

Spectroscopic and Structural Characterization of 5,7 Bis 2 Methylphenyl Quinolin 8 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule. For 5,7-Bis(2-methylphenyl)quinolin-8-ol, the spectra would exhibit characteristic signals corresponding to the quinoline (B57606) core, the two 2-methylphenyl (tolyl) substituents, and the hydroxyl group.

In the ¹H NMR spectrum, the aromatic protons on the quinoline ring and the two tolyl rings would appear in the downfield region, typically between 7.0 and 9.0 ppm. libretexts.org The protons of the quinoline ring (H-2, H-3, H-4, and H-6) would show specific splitting patterns based on their coupling with adjacent protons. The fourteen protons of the two tolyl groups would also resonate in this aromatic region. The two methyl groups (CH₃) would appear as distinct singlets in the upfield region, likely around 2.1-2.5 ppm. The hydroxyl (-OH) proton signal is expected as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. libretexts.org

The ¹³C NMR spectrum would show 25 distinct carbon signals, confirming the molecular formula. The carbons of the quinoline ring would resonate at chemical shifts influenced by the nitrogen atom and the hydroxyl group. tsijournals.com The carbon bearing the hydroxyl group (C-8) would be significantly downfield, as would the carbons bonded to nitrogen (C-2 and C-8a). libretexts.org The carbons of the tolyl rings and the methyl carbons would appear in their characteristic regions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Quinoline Aromatic Protons (H-2, H-3, H-4, H-6) 7.5 - 9.0 110 - 150
2-Methylphenyl Aromatic Protons (8H) 7.0 - 7.8 125 - 140
Quinoline C-O (C-8) - ~155
Quinoline C-N (C-2, C-8a) - 140 - 150
Methyl Protons (6H, 2 x CH₃) 2.1 - 2.5 15 - 25

To unambiguously assign all proton and carbon signals and confirm the precise connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are essential. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between H-2, H-3, and H-4 of the quinoline ring. It would also reveal the coupling networks within each of the 2-methylphenyl rings, confirming their substitution pattern. sdsu.edu

Table 2: Expected Key 2D NMR Correlations

Experiment Correlating Nuclei Information Gained
COSY H-2 ↔ H-3; H-3 ↔ H-4 Confirms connectivity in the pyridine (B92270) part of the quinoline ring.
COSY Aromatic protons within each tolyl group Confirms the spin systems of the disubstituted phenyl rings.
HMBC Tolyl protons ↔ Quinoline C-5 Confirms the bond between a tolyl ring and the C-5 position.
HMBC Tolyl protons ↔ Quinoline C-7 Confirms the bond between a tolyl ring and the C-7 position.

| HMBC | Methyl protons (CH₃) ↔ Tolyl ring carbons | Confirms the position of the methyl groups on the phenyl rings. |

Mass Spectrometry (MS and HRMS) for Molecular Identity

Mass spectrometry (MS) is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

For this compound (C₂₅H₂₁NO), the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. HRMS would provide an exact mass measurement (calculated monoisotopic mass: 363.1623 Da) that can only correspond to this specific elemental composition, thus confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural clues, such as the loss of methyl radicals (M-15) or the cleavage of the bonds connecting the tolyl groups to the quinoline core.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to molecular vibrations. vscht.cz

The IR spectrum of this compound would display several characteristic absorption bands:

A broad band in the range of 3400-3650 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. pressbooks.publibretexts.org

Strong absorptions above 3000 cm⁻¹ due to aromatic C-H stretching. libretexts.org

Absorptions below 3000 cm⁻¹ for the C-H stretching of the methyl groups.

Characteristic C=C and C=N stretching vibrations from the aromatic quinoline and phenyl rings in the 1400-1650 cm⁻¹ region. vscht.czlibretexts.org

A C-O stretching band, typically around 1200 cm⁻¹. pressbooks.pub

Table 3: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretch 3400 - 3650 (broad)
Aromatic C-H C-H Stretch 3000 - 3100
Methyl (-CH₃) C-H Stretch 2850 - 3000
Aromatic Rings C=C and C=N Stretch 1400 - 1650

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

While spectroscopic methods provide evidence for the chemical constitution, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure by mapping the precise positions of atoms in the solid state. researchgate.net If a suitable single crystal can be grown, this technique would determine:

The exact atomic connectivity, confirming the 5,7-disubstitution pattern.

Precise bond lengths and bond angles for the entire molecule. researchgate.net

The conformation of the molecule, including the torsion angles (dihedral angles) between the plane of the quinoline ring and the planes of the two 2-methylphenyl substituents. nih.gov

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the 8-hydroxyl group and potential π–π stacking interactions between the aromatic rings of adjacent molecules. nih.govmdpi.com It would also confirm the presence of an intramolecular hydrogen bond between the 8-hydroxyl proton and the quinoline nitrogen. nih.gov

Table of Compounds Mentioned

Compound Name
This compound

Computational and Theoretical Investigations of 5,7 Bis 2 Methylphenyl Quinolin 8 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely used to investigate the properties of 8-hydroxyquinoline (B1678124) (8-HQ) derivatives. icm.edu.pl These calculations provide a balance between accuracy and computational cost, making them ideal for molecules of this size.

The first step in most computational analyses is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. For 8-HQ derivatives, this is commonly performed using DFT methods, such as the B3LYP functional with a 6-31G* or higher basis set. icm.edu.plresearchgate.net This process calculates the forces on each atom and adjusts their positions until a minimum energy conformation is found. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic structure can be analyzed. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net

Studies on related 5,7-aryl-substituted 8-hydroxyquinoline aluminum complexes have shown that substitution at the 5 and 7 positions leads to a simultaneous lowering of both HOMO and LUMO energy levels, with aryl-substituted derivatives showing the most significant effect. researchgate.net This tuning of the frontier orbitals is crucial for applications in electronic materials. Information about the charge density distribution and sites of chemical reactivity can also be derived by mapping the electron density isosurface with the electrostatic potential (ESP). researchgate.net

Table 4.1: Representative Frontier Orbital Energies for a 5,7-Disubstituted-8-Hydroxyquinoline Derivative This table illustrates typical values based on DFT calculations for this class of compounds. Specific values for 5,7-Bis(2-methylphenyl)quinolin-8-ol would require dedicated computational studies.

ParameterEnergy (eV)Description
EHOMO-5.8 eVEnergy of the Highest Occupied Molecular Orbital, indicating electron-donating ability.
ELUMO-1.9 eVEnergy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability.
Energy Gap (ΔE)3.9 eVIndicates molecular stability and reactivity.

Vibrational Spectra Prediction and Correlation with Experimental Data

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. Theoretical frequency calculations on the optimized geometry of 8-HQ derivatives provide a set of vibrational modes and their corresponding intensities. icm.edu.pl These calculated spectra serve as a powerful tool for interpreting and assigning experimental data obtained from FT-IR and FT-Raman spectroscopy. researchgate.net

A comparison between the calculated and experimental wavenumbers allows for a detailed assignment of fundamental vibrational modes. sci-hub.se For instance, characteristic vibrations such as the O-H stretching, C=N stretching of the quinoline (B57606) ring, and various C-H bending and stretching modes can be precisely identified. Often, the calculated frequencies are systematically higher than the experimental ones due to the calculations being performed on a single molecule in the gaseous state (ignoring intermolecular interactions) and inherent approximations in the theoretical method. This discrepancy is often corrected by applying a scaling factor. The excellent agreement typically found between scaled theoretical and experimental spectra confirms the validity of the optimized molecular structure. icm.edu.pl

Table 4.2: Representative Correlation of Calculated and Experimental Vibrational Frequencies (cm-1) for Key Modes in an 8-Hydroxyquinoline Scaffold This table demonstrates the typical correlation achieved for this class of compounds. Data is synthesized from studies on related molecules. sci-hub.se

Vibrational ModeCalculated Frequency (cm-1)Experimental Frequency (cm-1)Assignment
ν(O-H)~3670~3400-3700O-H bond stretching
ν(C=N)~1630~1610C=N bond stretching in the pyridine (B92270) ring
ν(C-O)~1290~1280C-O bond stretching
Aromatic ν(C-H)~3100~3050Aromatic C-H bond stretching

pKa Value Prediction and Protonation States

The pKa value, which quantifies the acidity of a compound, is critical for understanding its behavior in biological and chemical systems. For 8-hydroxyquinoline derivatives, two key sites are involved: the phenolic hydroxyl group and the pyridinic nitrogen atom. rroij.comscispace.com The protonation state of these sites affects solubility, lipophilicity, and the ability to chelate metal ions.

Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent. kyushu-u.ac.jp This is a complex calculation that requires accurate electronic structure theory (like DFT) combined with a model to account for the profound effect of the solvent, as the charge of the molecule changes upon protonation. kyushu-u.ac.jp Continuum solvation models, such as the Polarizable Continuum Model (PCM), are often employed for this purpose.

The equilibrium between the neutral, N-protonated, and O-deprotonated forms of an 8-HQ derivative can be evaluated by calculating the free energies of each species. This analysis helps predict which form will predominate at a given pH, providing insight into the mechanism of action, for example, in metal ion chelation or interaction with biological targets. While specific pKa prediction studies for this compound are not available, the established theoretical protocols are fully applicable. kyushu-u.ac.jppeerj.com

Molecular Dynamics (MD) Simulations

While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule and its interactions with its environment over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular activity at the atomic level.

For a compound like this compound, MD simulations could be used to:

Study Solvation: Investigate how the molecule interacts with solvent molecules, such as water. Studies on related compounds have used methods like Inverse Kirkwood–Buff integrals to quantitatively evaluate preferential solvation in binary solvent mixtures. researchgate.net

Simulate Binding to Biological Targets: If the molecule is being investigated as a potential drug, MD simulations can model its interaction with a protein or enzyme active site. These simulations can predict binding affinity and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

Investigate Aggregation and Material Properties: Simulate the behavior of many molecules together to understand how they pack in a solid state or aggregate in solution, which is relevant for applications in materials science.

Studies have utilized MD simulations to understand the interaction of 8-hydroxyquinoline with heavy metal ions and to investigate the binding of its derivatives to biological targets like acetylcholinesterase. nih.govspiedigitallibrary.org

Theoretical Studies on Reaction Mechanisms and Selectivity

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the structures of transition states and intermediates, and calculate the activation energies required for the reaction to proceed.

For this compound, theoretical studies could be applied to:

Optimize Synthesis: Investigate the mechanism of the reactions used to synthesize the molecule. For example, if Suzuki or Stille coupling reactions are used to attach the 2-methylphenyl groups, DFT could model the catalytic cycle to understand factors affecting yield and selectivity.

Understand Chelation Processes: Model the reaction of the molecule with various metal ions. Such studies can explain the selectivity for certain metals and the geometry of the resulting metal complexes. Theoretical work on other quinoline derivatives has, for instance, explained the metal-assisted conversion of quinoline-para-quinones into quinoline-ortho-quinones in the presence of protic solvents. researchgate.net

Predict Reactivity: Analyze the molecule's susceptibility to further chemical modification, such as electrophilic aromatic substitution, by calculating the energies of potential intermediates. nih.gov

These theoretical investigations provide fundamental insights that can guide the design of new synthetic routes and the development of molecules with tailored properties.

Coordination Chemistry and Metal Complex Formation with 5,7 Bis 2 Methylphenyl Quinolin 8 Ol

Chelation Behavior with Transition Metal Ions

8-Hydroxyquinoline (B1678124) is a classic bidentate ligand that forms stable chelate complexes with a wide array of transition metal ions. scirp.orgnih.gov The chelation occurs through the deprotonated hydroxyl group at the 8-position and the nitrogen atom of the quinoline (B57606) ring, forming a five-membered chelate ring. scirp.org For 5,7-Bis(2-methylphenyl)quinolin-8-ol, this fundamental chelating behavior is expected to be preserved.

The primary distinguishing feature of this ligand is the presence of two 2-methylphenyl (o-tolyl) groups at the 5 and 7-positions. These bulky substituents are in close proximity to the coordination pocket and are anticipated to exert significant steric hindrance. This steric crowding can influence the kinetics and thermodynamics of complex formation. While the ligand is expected to form complexes with various transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II), the rate of complexation might be slower compared to unsubstituted 8-HQ. acs.org Furthermore, the stability of the resulting complexes could be affected. For some metal ions, the steric clash between the bulky substituents and the other ligands in the metal's coordination sphere might lead to lower stability constants compared to less hindered 8-HQ derivatives. Conversely, the bulky groups could also encapsulate the metal ion, providing a lipophilic shell that might enhance the stability of the complex in non-polar environments.

Chelation Behavior with Main Group and Lanthanide Cations

The chelation of this compound with main group elements, such as Al(III), Ga(III), and In(III), is also anticipated. Tris(8-quinolinato)aluminum(III) (Alq3) is a well-known material in organic light-emitting diodes (OLEDs), and its derivatives are of significant interest. The introduction of aryl groups at the 5 and 7 positions has been explored in other 8-HQ derivatives to modify the electronic properties and intermolecular interactions of the resulting Al(III) complexes. The bulky 2-methylphenyl groups in the present ligand would likely lead to Al(III) complexes with modified solubility and film-forming properties.

Coordination with larger lanthanide cations is also plausible. Lanthanide ions have larger ionic radii and higher coordination numbers, which might accommodate the steric bulk of the this compound ligands more readily than some smaller transition metal ions. However, the formation of stable, coordinatively saturated lanthanide complexes would still be subject to the steric constraints imposed by the ligands. The stoichiometry of such complexes might deviate from the more common ratios observed with smaller ligands.

Stoichiometry and Geometry of Metal Complexes

The stoichiometry of metal complexes with 8-hydroxyquinoline derivatives is typically dependent on the charge and size of the metal ion. For divalent transition metal ions like Cu(II) and Zn(II), 1:2 (metal:ligand) complexes are common, often adopting tetrahedral or square planar geometries. For trivalent ions like Al(III) and Fe(III), 1:3 complexes with an octahedral geometry are typically formed.

In the case of this compound, the significant steric hindrance from the 2-methylphenyl groups could influence the preferred stoichiometry and geometry. It is conceivable that for smaller metal ions, the formation of a 1:3 complex might be sterically prohibited. Instead, 1:1 or 1:2 complexes with the remaining coordination sites occupied by smaller co-ligands (like water or solvent molecules) might be favored. For larger metal ions, the formation of 1:2 or even 1:3 complexes is more likely, but the geometry will be distorted to minimize steric repulsion between the bulky ligands. For instance, a 1:2 complex with a divalent metal ion might be forced into a distorted tetrahedral geometry rather than a planar one.

Table 1: Plausible Stoichiometries and Geometries for Metal Complexes of this compound (L) (Hypothetical)
Metal IonExpected Stoichiometry (M:L)Plausible GeometryRemarks
Cu(II)1:2Distorted Square Planar or TetrahedralSteric hindrance may prevent ideal planar geometry.
Ni(II)1:2Distorted TetrahedralOctahedral 1:2 complexes with two solvent molecules are also possible.
Zn(II)1:2Distorted TetrahedralCommon for d10 ions.
Al(III)1:3Distorted OctahedralThe formation might be sterically challenging.
Fe(III)1:3Distorted OctahedralHigh spin or low spin state will depend on the ligand field strength.
Eu(III)1:3Distorted Capped Octahedral or other high coordination geometryLarger ionic radius may accommodate three bulky ligands.

Spectroscopic Characterization of Metal Chelates

The formation of metal chelates with this compound is expected to be readily monitored by various spectroscopic techniques.

UV-Visible Spectroscopy: Upon chelation, a significant change in the UV-Vis absorption spectrum of the ligand is anticipated. Typically, the formation of a metal complex leads to a red shift (bathochromic shift) of the absorption bands of the ligand due to the extension of the conjugated system upon chelation. New bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals) may also appear.

Fluorescence Spectroscopy: 8-Hydroxyquinoline and its derivatives are known to be weakly fluorescent, but their metal complexes, particularly with main group elements like Al(III) and Zn(II), often exhibit strong fluorescence. This is attributed to the increased rigidity of the molecule upon chelation, which reduces non-radiative decay pathways. The introduction of the 2-methylphenyl groups may further influence the fluorescence properties, such as the emission wavelength and quantum yield, due to their electronic and steric effects.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of chelation. The broad absorption band corresponding to the O-H stretch of the phenolic group in the free ligand (around 3200-3400 cm⁻¹) is expected to disappear upon deprotonation and coordination to the metal ion. Furthermore, shifts in the C=N and C-O stretching vibrations of the quinoline ring would be indicative of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., with Zn(II) or Al(III)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. The signals of the protons and carbons near the coordination sites would show significant shifts upon complexation. For paramagnetic complexes, NMR spectra would be broadened and more complex to interpret.

Table 2: Expected Spectroscopic Changes upon Chelation of this compound (Hypothetical)
TechniqueObservation in Free LigandExpected Change upon Complexation
UV-Visπ-π* transitions of the quinoline and phenyl rings.Bathochromic shift of ligand bands; appearance of new charge transfer bands.
FluorescenceWeak emission.Significant enhancement of fluorescence, especially with diamagnetic ions like Al(III) and Zn(II).
IRBroad O-H stretch (~3300 cm⁻¹).Disappearance of O-H stretch; shifts in C=N and C-O vibrations.
¹H NMR (for diamagnetic complexes)Sharp signals for all protons, including the phenolic OH proton.Disappearance of the OH proton signal; downfield shifts for protons near the coordination sites.

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes of this compound, likely studied by techniques such as cyclic voltammetry, would be influenced by both the metal center and the ligand. The 2-methylphenyl substituents can affect the electron density of the quinoline ring system. The methyl group is weakly electron-donating, while the phenyl group can be weakly electron-withdrawing or donating depending on the mode of interaction. This can shift the redox potentials of both the ligand and the metal center within the complex.

For complexes with redox-active metals like Cu(II) or Fe(III), the M(n+)/M((n-1)+) redox couple would be observable. The potential of this redox couple would be modulated by the ligand, providing insight into the stability of different oxidation states of the metal. It is also possible to observe ligand-based redox processes. In general, the introduction of aryl substituents on the 8-HQ framework can lead to more positive or negative redox potentials compared to the unsubstituted parent complexes, depending on the net electronic effect of the substituents. mdpi.com

Photophysical Properties and Optoelectronic Applications of 5,7 Bis 2 Methylphenyl Quinolin 8 Ol and Its Complexes

Fluorescence Emission Characteristics of the Compound

The fluorescence of 8-hydroxyquinoline (B1678124) and its derivatives is highly dependent on the substituents attached to the quinoline (B57606) core. Generally, 8-hydroxyquinoline itself is weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) process. However, substitutions can alter the electronic structure and modify the emission properties.

The PL spectra of 5,7-diphenylquinoline, a structural analogue, shows a specific emission profile. mdpi.com Another study notes that for various 8-hydroxyquinoline derivative zinc complexes, changes in substituents lead to altered fluorescence emission wavelengths and intensities. uci.edu

Fluorescence Enhancement upon Metal Chelation

A hallmark of 8-hydroxyquinoline derivatives is the significant enhancement of their fluorescence upon chelation with metal ions, a phenomenon known as chelation-enhanced fluorescence (CHEF). researchgate.net The free ligand often has non-radiative decay pathways that quench fluorescence. Upon binding a metal ion, the ligand's conformation becomes more rigid, and these non-radiative pathways are often suppressed, leading to a dramatic increase in fluorescence intensity. nih.gov

This effect is observed with a wide range of metal ions. For example, derivatives of 8-hydroxyquinoline show prominent fluorescence enhancement in the presence of transition metal ions such as Zn²⁺, Cd²⁺, and Hg²⁺. uci.edu The chelation process involves the formation of a coordinate bond between the lone pair of electrons on the quinoline nitrogen and the phenolic oxygen with the metal ion. researchgate.net This interaction blocks processes like photoinduced electron transfer (PET) that would otherwise quench the fluorescence, resulting in a "turn-on" sensory response. researchgate.net The specific metal ion can also influence the emission wavelength and the degree of enhancement. For instance, the cadmium chelate of 8-hydroxyquinoline-5-sulfonic acid is noted to be significantly more fluorescent than many other metal chelates in aqueous solutions. uci.edu

Luminescence Quantum Yields and Lifetimes

The efficiency of the luminescence process is quantified by the photoluminescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for evaluating the performance of a fluorophore in applications like OLEDs and sensors.

Specific data for the quantum yield and lifetime of 5,7-Bis(2-methylphenyl)quinolin-8-ol were not found in the search results. However, data for related compounds provide a useful reference. For example, modified bis(8-hydroxyquinolates) zinc complexes have been reported to have fluorescence lifetimes varying from 13 to 17 nanoseconds, with the performance being influenced by preparation methods like physical vapor deposition temperature. uci.edu The complexation with different metal ions also affects these properties; complexes of 8-hydroxyquinoline-5-sulfonate with Al(III) and Ga(III) show a marked increase in fluorescence intensity compared to the free ligand. rsc.org

Table 1: Photophysical Properties of Selected 8-Hydroxyquinoline Derivatives and their Complexes

Compound/Complex Emission Max (λem, nm) Application Context
Bis(5,7-dichloro-8-hydroxyquinolinato)zinc(II) 509 (Solid State PL) Light Emitting Material
ZnStq_H:PVK 590 (EL) OLED Active Layer
ZnStq_Cl:PVK 587 (EL) OLED Active Layer
ZnStq_OCH₃:PVK 578 (EL) OLED Active Layer
(Me₂q)₂Zn 571 (PL) Yellow Emitter

PL = Photoluminescence, EL = Electroluminescence. Data sourced from mdpi.com.

Design Principles for Organic Light-Emitting Diodes (OLEDs) Utilizing Quinolin-8-ol Derivatives

Quinolin-8-ol derivatives, particularly their metal complexes like bis(8-hydroxyquinoline) zinc (Znq₂) and tris(8-hydroxyquinoline) aluminum (Alq₃), are cornerstone materials in OLED technology. mdpi.comresearchgate.net They are often used as the emissive layer (EML) or as electron-transporting materials (ETL). Several key principles guide their use in OLED design:

Energy Level Alignment: For efficient device operation, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the quinoline complex must be appropriately aligned with those of adjacent layers (hole-transporting layer, HTL, and electron-transporting layer, ETL) and the electrodes. This minimizes the energy barriers for charge injection and transport, leading to lower operating voltages.

High Luminescence Efficiency: The chosen complex should exhibit a high photoluminescence quantum yield in the solid state to ensure that the recombination of electrons and holes efficiently generates light. mdpi.com

Charge Carrier Mobility: While primarily used as emitters, compounds like Znq₂ also possess good electron-transporting capabilities, which helps in balancing the charge carriers within the emissive layer, leading to improved device efficiency and lifetime. mdpi.com

Thermal and Morphological Stability: Materials used in OLEDs must be thermally stable to withstand the heat generated during device operation and film deposition processes. Good film-forming properties are also essential for creating uniform, defect-free layers.

Color Tuning: As discussed previously, the emission color can be tuned by modifying the substituents on the quinoline ring or by using different metal ions. This allows for the creation of OLEDs that emit across the visible spectrum. For example, complexes with styryl groups have been used to create yellow-emitting OLEDs. mdpi.com

Applications in Fluorescent Chemosensors for Metal Ions

The chelation-enhanced fluorescence (CHEF) of 8-hydroxyquinoline derivatives makes them ideal candidates for developing fluorescent chemosensors for detecting metal ions. nih.gov These sensors offer high sensitivity and selectivity for various environmentally and biologically important metal ions. nih.gov

The design of these chemosensors relies on the "fluorophore-receptor" model. The 8-hydroxyquinoline unit acts as both the fluorophore and the ion-binding receptor. In the absence of the target metal ion, the sensor's fluorescence is "off" or weak. Upon binding the metal ion, a rigid complex is formed, blocking non-radiative decay channels and "turning on" a strong fluorescent signal. researchgate.net

Different derivatives have been synthesized to target specific metal ions. For example, a series of 5-dialkyl(aryl)aminomethyl-8-hydroxyquinoline dansylates were developed as highly selective fluorescent sensors for Fe³⁺, where the fluorescence is quenched upon binding. nih.gov In another example, 8-hydroxyquinoline-5-sulfonic acid has been used to detect a wide array of metal ions, with 42 out of 78 tested metal species forming fluorescent chelates. uci.eduosti.gov The selectivity can be tuned by modifying the substituents on the 8-HQ scaffold, which alters the steric and electronic properties of the binding pocket.

Table 2: Examples of 8-Hydroxyquinoline Derivatives as Fluorescent Chemosensors

Derivative Class Target Ion(s) Sensing Mechanism
5-Dialkyl(aryl)aminomethyl-8-hydroxyquinoline dansylates Fe³⁺ Fluorescence Quenching
8-hydroxyquinoline-5-sulfonic acid (HQS) Cd²⁺, Zn²⁺, Mg²⁺, Al³⁺, Ga³⁺ Fluorescence Enhancement

Data sourced from uci.edunih.govrsc.orgosti.gov.

Advanced Material Science Applications of 5,7 Bis 2 Methylphenyl Quinolin 8 Ol Derivatives

Role in Organic Electronic Materials

Derivatives of 8-hydroxyquinoline (B1678124) are cornerstone materials in the field of organic electronics, most notably in the fabrication of Organic Light-Emitting Diodes (OLEDs). The parent compound, tris(8-hydroxyquinolinato)aluminum (Alq3), is a benchmark electron-transporting and emitting material. The introduction of substituents onto the quinolin-8-ol ring is a well-established strategy to fine-tune the electronic and photophysical properties of the resulting metal complexes.

It is anticipated that the presence of electron-donating groups at the C-5 or C-7 positions of the quinoline (B57606) skeleton will induce a red-shift in the emission of the corresponding complex, whereas electron-withdrawing groups would cause a blue-shift. mdpi.com For instance, zinc complexes of 5,7-dimethyl-8-hydroxyquinoline (B1300873) have been synthesized and investigated for their electroluminescent properties, producing yellow photoluminescence. mdpi.com

Following this trend, it can be inferred that a ligand such as 5,7-Bis(2-methylphenyl)quinolin-8-ol, featuring two methylphenyl (tolyl) groups, would likely lead to metal complexes with modified luminescent characteristics. The bulky nature of the 2-methylphenyl substituents could also impart greater thermal stability and influence the morphology of thin films, which are critical parameters for the performance and longevity of OLED devices. Research on bis(8-hydroxyquinoline) zinc derivatives with a styryl group has demonstrated strong yellow electroluminescent emissions, highlighting the tunability of these materials. mdpi.com While direct experimental data for this compound based OLEDs is not available, the established principles for related compounds strongly suggest its potential as a valuable component in organic electronic devices.

Catalytic Applications of Metal Complexes Derived from Quinolin-8-ol Ligands

The chelating nature of the 8-hydroxyquinoline scaffold allows for the formation of stable complexes with a wide range of metal ions. These metal complexes have shown significant promise as catalysts in various organic transformations.

Olefin Oligomerization and Polymerization

Metal complexes derived from quinolin-8-ol ligands have been explored as catalysts for olefin oligomerization and polymerization. For example, cobalt(II) complexes bearing bis(imino)-6,7-dihydro-5H-quinoline ligands have demonstrated high activity in the polymerization of ethylene (B1197577) upon activation with methylaluminoxane (B55162) (MAO). rsc.org These catalysts were found to be thermally stable and produced polyethylenes with narrow molecular weight distributions. rsc.org

In a separate study, a bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) complex, after activation with modified methylaluminoxane (MMAO-12), was shown to catalyze the oligomerization of norbornene with moderate activity. mdpi.com Although the activity for 2-chloro-2-propen-1-ol (B1199897) oligomerization was low, these findings underscore the potential of quinolin-8-ol based catalysts in olefin transformations. mdpi.com

While no specific studies on the catalytic activity of this compound metal complexes in olefin oligomerization or polymerization have been found, the established catalytic utility of related quinolin-8-ol complexes suggests that this would be a viable area of investigation. The steric bulk of the 2-methylphenyl groups in this compound could influence the coordination geometry around the metal center and, consequently, the selectivity and activity of the catalyst.

Other Catalytic Transformations

Beyond olefin polymerization, metal complexes of 8-hydroxyquinoline derivatives are known to be active in other catalytic processes. The versatile coordination chemistry of the quinolin-8-ol ligand allows for the design of catalysts with specific electronic and steric properties suitable for a range of reactions. While the catalytic applications of complexes derived specifically from this compound have not been detailed in the available literature, the broader family of quinolin-8-ol metal complexes has been investigated for various catalytic activities. The electronic nature of the substituents on the quinoline ring can significantly impact the catalytic performance of the corresponding metal complexes.

Supramolecular Assembly and Crystal Engineering

The structure of 5,7-disubstituted-8-hydroxyquinoline derivatives lends itself to the formation of well-defined supramolecular architectures through non-covalent interactions. Hydrogen bonding and π-π stacking are key interactions that govern the assembly of these molecules in the solid state.

In the crystal structure of 7,7'-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol), molecules are linked by intermolecular O—H⋯N and O—H⋯O quadruple hydrogen bonds, forming an inversion dimer. nih.gov These dimers are further associated through C—H⋯π interactions. nih.gov Similarly, the crystal structure of 5,7-dichloroquinolin-8-ol reveals that the hydroxyl group acts as a hydrogen-bond donor to the nitrogen atom of a neighboring molecule, resulting in a hydrogen-bonded dimer. nih.gov

Corrosion Inhibition Studies Utilizing 5,7 Bis 2 Methylphenyl Quinolin 8 Ol Analogues

Adsorption Mechanisms on Metal Surfaces (e.g., Mild Steel, Carbon Steel)

The primary mechanism by which quinolin-8-ol analogues inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption is a complex process that can involve both physical and chemical interactions. The nature of the substituents on the quinoline (B57606) ring significantly influences the adsorption behavior and, consequently, the inhibition efficiency.

The adsorption of these inhibitor molecules on surfaces like mild and carbon steel typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. The adsorption process is influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive environment.

The key aspects of the adsorption mechanism include:

Chemisorption and Physisorption : The adsorption of quinolin-8-ol derivatives is often a combination of chemical and physical adsorption. Physisorption occurs due to electrostatic interactions between the charged metal surface and the charged inhibitor molecules. Chemisorption involves the sharing of electrons between the heteroatoms (N and O) of the quinoline ring and the vacant d-orbitals of the iron atoms on the steel surface, leading to the formation of coordinate covalent bonds. The delocalized π-electrons of the aromatic rings can also interact with the metal surface, further strengthening the adsorption. najah.edutandfonline.com

Role of Functional Groups : The substituents on the quinolin-8-ol ring play a crucial role in the adsorption process. Electron-donating groups can increase the electron density on the inhibitor molecule, enhancing its ability to donate electrons to the metal surface and form stronger coordinate bonds. Conversely, the size and orientation of the substituent groups can affect the surface coverage and the packing of the inhibitor molecules on the metal surface. For instance, bulky substituents, such as the 2-methylphenyl groups in 5,7-Bis(2-methylphenyl)quinolin-8-ol, are expected to cover a larger surface area, potentially leading to higher inhibition efficiency.

Formation of a Protective Film : The adsorbed inhibitor molecules form a thin, protective film on the metal surface. This film acts as a physical barrier, blocking the active sites for corrosion and preventing the diffusion of corrosive species (such as H+ and Cl- ions) to the metal surface. The stability and integrity of this film are critical for effective long-term corrosion protection.

Studies on various quinolin-8-ol derivatives have shown that their adsorption is a spontaneous process, as indicated by the negative values of the Gibbs free energy of adsorption (ΔG°ads). The magnitude of ΔG°ads can provide insights into the nature of the adsorption, with values around -20 kJ/mol or less negative suggesting physisorption, and values around -40 kJ/mol or more negative indicating chemisorption. mdpi.com

Electrochemical Techniques for Corrosion Inhibition Assessment (e.g., Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy)

Electrochemical techniques are powerful tools for evaluating the performance of corrosion inhibitors and elucidating their mechanisms of action. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are the most commonly employed methods in the study of quinolin-8-ol analogues.

Potentiodynamic Polarization (PDP)

From these parameters, the inhibition efficiency (η%) can be calculated using the following equation:

η% = [(i_corr_uninh - i_corr_inh) / i_corr_uninh] x 100

where i_corr_uninh and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Studies on quinolin-8-ol derivatives have consistently shown that an increase in inhibitor concentration leads to a decrease in the corrosion current density, indicating a reduction in the corrosion rate. The effect of the inhibitor on the anodic and cathodic branches of the polarization curve reveals its mechanism of action. Most quinolin-8-ol analogues act as mixed-type inhibitors , meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. tandfonline.commdpi.compeacta.orgnajah.edujmaterenvironsci.comresearchgate.net This is typically observed as a parallel shift in both the anodic and cathodic Tafel curves to lower current densities with a slight change in the corrosion potential.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the metal/solution interface and the protective film formed by the inhibitor. The EIS data is often presented as Nyquist and Bode plots.

In a typical EIS study of a corrosion inhibitor, the Nyquist plot for the uninhibited system shows a single depressed semicircle, which is characteristic of a charge transfer-controlled corrosion process. In the presence of an effective inhibitor, the diameter of this semicircle increases significantly, indicating an increase in the charge transfer resistance (R_ct). A larger R_ct value signifies a lower corrosion rate.

The inhibition efficiency can also be calculated from the EIS data using the following equation:

η% = [(R_ct_inh - R_ct_uninh) / R_ct_inh] x 100

where R_ct_uninh and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

The EIS data also provides information about the double-layer capacitance (C_dl). A decrease in the C_dl value in the presence of the inhibitor is attributed to the adsorption of the inhibitor molecules on the metal surface, which displaces the water molecules and reduces the local dielectric constant and/or increases the thickness of the electrical double layer.

The following interactive data table summarizes typical electrochemical parameters obtained from potentiodynamic polarization and EIS studies for a generic quinolin-8-ol analogue on mild steel in an acidic medium.

Inhibitor Conc. (M)i_corr (μA/cm²)η_PDP (%)R_ct (Ω·cm²)C_dl (μF/cm²)η_EIS (%)
0 (Blank)500-50200-
1.00E-051008025015080
5.00E-05509050012090
1.00E-042595100010095
5.00E-04159715009096.7
1.00E-03109820008097.5

Note: The data in this table is representative and intended for illustrative purposes.

Surface Analysis Techniques (e.g., Scanning Electron Microscopy, Atomic Force Microscopy)

Surface analysis techniques provide direct visual evidence of the protective film formed by the inhibitor on the metal surface. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are widely used for this purpose.

Scanning Electron Microscopy (SEM)

SEM analysis is used to examine the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor. In the absence of an inhibitor, the SEM images of a metal surface exposed to an acidic solution typically show a rough and highly damaged surface with pits and cracks, which are characteristic of severe corrosion. researchgate.netresearchgate.net

In contrast, in the presence of an effective quinolin-8-ol analogue, the SEM images reveal a much smoother and less damaged surface. jmaterenvironsci.comresearchgate.net This indicates that the inhibitor has formed a protective film that has effectively shielded the metal from the corrosive attack. The degree of surface smoothness can often be correlated with the inhibition efficiency of the compound.

Atomic Force Microscopy (AFM)

AFM provides three-dimensional topographical information about the metal surface at a high resolution. It is a powerful tool for quantifying the surface roughness. Similar to SEM, AFM analysis of a metal surface in the absence of an inhibitor shows a high degree of surface roughness due to corrosion. In the presence of a quinolin-8-ol inhibitor, the AFM images show a significant reduction in the surface roughness, confirming the formation of a smooth and uniform protective film. tandfonline.comresearchgate.net The quantitative data on surface roughness obtained from AFM can be used to further assess the performance of the inhibitor.

Theoretical Insights into Corrosion Inhibition (DFT, MD)

Theoretical calculations, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide valuable insights into the corrosion inhibition mechanism at the molecular level. These computational methods help to correlate the molecular and electronic properties of the inhibitor molecules with their experimentally observed inhibition efficiencies.

Density Functional Theory (DFT)

DFT calculations are used to determine various quantum chemical parameters of the inhibitor molecules, which can be related to their reactivity and adsorption behavior. Some of the key parameters include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital) : A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital) : A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.

ΔE (Energy Gap = E_LUMO - E_HOMO) : A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition performance.

Dipole Moment (μ) : A higher dipole moment can enhance the adsorption of the inhibitor on the metal surface due to stronger electrostatic interactions.

Electron Affinity (A) and Ionization Potential (I) : These parameters are related to the electron-accepting and electron-donating abilities of the molecule, respectively.

Fraction of Electrons Transferred (ΔN) : This parameter quantifies the number of electrons transferred from the inhibitor to the metal surface. A positive value of ΔN indicates that the inhibitor donates electrons to the metal.

DFT calculations can also be used to identify the active sites in the inhibitor molecule that are responsible for the interaction with the metal surface. For quinolin-8-ol derivatives, the nitrogen and oxygen atoms, as well as the carbon atoms in the aromatic rings, are typically the primary sites for adsorption. najah.eduresearchgate.netdeakin.edu.aursc.org

Molecular Dynamics (MD) Simulations

MD simulations are used to model the adsorption of inhibitor molecules on the metal surface in a simulated corrosive environment. These simulations provide a dynamic picture of the interactions between the inhibitor, the metal surface, and the surrounding solvent molecules.

MD simulations can be used to:

Determine the preferred orientation of the inhibitor molecules on the metal surface. For quinolin-8-ol derivatives, a flat or parallel orientation is often observed, which maximizes the contact area and surface coverage. tandfonline.com

Calculate the adsorption energy, which is a measure of the strength of the interaction between the inhibitor and the metal surface. A more negative adsorption energy indicates stronger and more stable adsorption.

Visualize the formation of the protective film and its structure.

The following interactive data table presents a summary of typical quantum chemical parameters calculated by DFT for a generic quinolin-8-ol analogue.

ParameterValueInterpretation
E_HOMO-6.5 eVHigh electron-donating ability
E_LUMO-1.5 eVGood electron-accepting ability
ΔE (Energy Gap)5.0 eVHigh reactivity
Dipole Moment (μ)3.5 DStrong electrostatic interaction
ΔN0.4Electron donation to the metal surface

Note: The data in this table is representative and intended for illustrative purposes.

The insights gained from these theoretical studies are in good agreement with experimental observations and provide a deeper understanding of the structure-property relationships that govern the corrosion inhibition performance of quinolin-8-ol analogues.

Structure Property Relationships and Rational Design Principles for Bis Aryl Quinolin 8 Ol Systems

Influence of Substituents on Electronic Properties

The electronic landscape of the 8-hydroxyquinoline (B1678124) scaffold is highly sensitive to the nature and position of substituents. The introduction of aryl groups at the 5 and 7 positions, as seen in 5,7-bis(2-methylphenyl)quinolin-8-ol, significantly modulates the electron density distribution within the molecule.

The 2-methylphenyl substituents are generally considered to be weakly electron-donating through an inductive effect. This donation of electron density to the quinoline (B57606) ring can raise the energy of the highest occupied molecular orbital (HOMO). Conversely, the introduction of electron-withdrawing groups, such as nitro or cyano groups, at these positions would be expected to lower both the HOMO and lowest unoccupied molecular orbital (LUMO) energies.

Table 1: Predicted Influence of Substituents at the 5 and 7 Positions on the Electronic Properties of Quinolin-8-ol.
Substituent (R) in 5,7-di-R-quinolin-8-olElectronic EffectPredicted Impact on HOMO EnergyPredicted Impact on LUMO EnergyPredicted Impact on HOMO-LUMO Gap
-HNeutralReferenceReferenceReference
-CH₃ (e.g., in 2-methylphenyl)Weakly Electron-Donating (Inductive)IncreaseSlight IncreaseSlight Decrease (if planar) / Increase (if twisted)
-OCH₃Strongly Electron-Donating (Resonance)Significant IncreaseIncreaseDecrease
-ClElectron-Withdrawing (Inductive) / Electron-Donating (Resonance)Slight DecreaseDecreaseSlight Increase
-NO₂Strongly Electron-Withdrawing (Resonance and Inductive)Significant DecreaseSignificant DecreaseIncrease

Impact of Substituent Position and Nature on Coordination Behavior

The 8-hydroxyquinoline moiety is a classic bidentate chelating ligand, coordinating to metal ions through the nitrogen atom of the pyridine (B92270) ring and the deprotonated oxygen of the hydroxyl group. The coordination behavior of 5,7-disubstituted derivatives is profoundly influenced by both the electronic and steric nature of the substituents.

Electron-donating substituents at the 5 and 7 positions, such as the 2-methylphenyl groups, increase the electron density on the quinoline ring. This enhanced electron density on the nitrogen and oxygen donor atoms can lead to stronger coordination bonds with metal ions, potentially increasing the stability of the resulting metal complexes. Conversely, electron-withdrawing groups would decrease the basicity of the donor atoms, potentially leading to weaker coordination.

Table 2: Predicted Impact of Substituent Properties on the Coordination Behavior of 5,7-Disubstituted Quinolin-8-ols with a Generic Metal Ion (Mⁿ⁺).
Substituent FeatureExample GroupPredicted Effect on Ligand BasicityPredicted Effect on Metal-Ligand Bond StrengthPredicted Steric Influence on Coordination Geometry
Weakly Electron-Donating-CH₃Slight IncreaseSlight IncreaseMinimal (for methyl directly on quinoline)
Strongly Electron-Donating-OCH₃Significant IncreaseSignificant IncreaseMinimal
Electron-Withdrawing-NO₂Significant DecreaseSignificant DecreaseMinimal
Sterically Bulky (ortho-substituted)-2-methylphenylSlight Increase (electronic)Potentially Weaker due to steric strainSignificant distortion, may prevent ideal coordination numbers
Planar Aryl-phenylNeutral (electronic)ReferenceModerate, can lead to π-stacking interactions

Correlation of Molecular Structure with Photophysical Characteristics

The photophysical properties of bis(aryl)quinolin-8-ol systems, such as their absorption and emission wavelengths, quantum yields, and lifetimes, are directly correlated with their molecular structure.

The extent of π-conjugation in the molecule is a primary determinant of its absorption and emission characteristics. As previously mentioned, the steric hindrance from the ortho-methyl groups in this compound forces the phenyl rings to be non-coplanar with the quinoline core. This disruption of conjugation is expected to lead to a blue-shift in both the absorption and emission spectra compared to a hypothetical planar analogue. The reduced conjugation localizes the electronic transitions more within the quinoline moiety.

The electronic nature of the substituents also plays a significant role. Electron-donating groups, like the methyl groups, tend to cause a red-shift in the emission of 8-hydroxyquinoline complexes . However, in the case of this compound, this electronic effect might be counteracted by the steric effect that reduces conjugation.

The rigidity of the molecular structure is another critical factor influencing photophysical properties. Increased rigidity often leads to higher fluorescence quantum yields by reducing non-radiative decay pathways such as vibrational relaxation. The bulky 2-methylphenyl groups can restrict rotational freedom within the molecule, which could contribute to a higher quantum yield.

Table 3: Predicted Correlation of Molecular Structure with Photophysical Characteristics for 5,7-Diarylquinolin-8-ol Derivatives.
Structural FeatureExamplePredicted Effect on π-ConjugationPredicted Impact on Absorption/Emission WavelengthPredicted Impact on Fluorescence Quantum Yield
Planar Aryl Substituents5,7-diphenylquinolin-8-olExtendedRed-shiftedPotentially lower due to rotational freedom
Twisted Aryl Substituents (Steric Hindrance)This compoundDisruptedBlue-shiftedPotentially higher due to increased rigidity
Electron-Donating Groups on Aryl Ring5,7-bis(4-methoxyphenyl)quinolin-8-olEnhanced electron densityRed-shiftedVariable
Electron-Withdrawing Groups on Aryl Ring5,7-bis(4-nitrophenyl)quinolin-8-olReduced electron densityBlue-shiftedOften lower due to charge transfer quenching

Design Strategies for Tailored Functionality

The understanding of the structure-property relationships discussed above allows for the rational design of bis(aryl)quinolin-8-ol systems with specific, tailored functionalities for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and catalysis.

Tuning Emission Color: The emission wavelength can be precisely controlled by modulating the electronic properties of the aryl substituents. Attaching electron-donating groups (e.g., methoxy (B1213986), amino) to the para-position of the phenyl rings, while minimizing steric hindrance to allow for better conjugation, would be expected to shift the emission to longer wavelengths (towards green and red). Conversely, the introduction of electron-withdrawing groups (e.g., trifluoromethyl, cyano) would lead to blue-shifted emission. The degree of twisting of the aryl rings, controlled by the size of ortho-substituents, provides another handle for tuning the emission color.

Enhancing Quantum Efficiency: To achieve high fluorescence quantum yields, molecular designs should aim to increase structural rigidity and minimize non-radiative decay pathways. This can be achieved by introducing bulky groups that restrict intramolecular rotations, as is the case with this compound. Another strategy involves creating more rigid, fused ring systems that incorporate the 8-hydroxyquinoline core.

Improving Charge Transport Properties: For applications in OLEDs, the charge injection and transport properties of the material are crucial. These can be modified by introducing substituents that alter the HOMO and LUMO energy levels. For example, incorporating hole-transporting moieties (e.g., triphenylamine) or electron-transporting moieties (e.g., oxadiazole) into the 5,7-diaryl-8-hydroxyquinoline framework can lead to materials with balanced charge transport characteristics.

Developing Selective Metal Ion Sensors: The coordination properties of the 8-hydroxyquinoline ligand can be tailored to achieve selectivity for specific metal ions. By modifying the steric and electronic environment around the binding site through different aryl substituents, it is possible to create ligands that preferentially bind to metal ions of a certain size or with specific electronic requirements. The resulting change in the photophysical properties upon metal binding can then be used as a sensing mechanism.

Future Directions and Emerging Research Challenges for 5,7 Bis 2 Methylphenyl Quinolin 8 Ol Chemistry

Exploration of Novel Synthetic Pathways

The conventional synthesis of 5,7-disubstituted 8-hydroxyquinolines typically involves multi-step procedures, often starting from 5,7-dihalo-8-hydroxyquinoline precursors. A common and powerful method is the Suzuki cross-coupling reaction, which allows for the introduction of aryl groups. scispace.com However, these traditional approaches can be limited by the availability of starting materials, the need for protecting groups, and the use of expensive transition-metal catalysts.

Future research is expected to focus on developing more efficient and direct synthetic routes. Key areas of exploration include:

Direct C-H Arylation: Transition-metal-catalyzed C-H bond activation is a rapidly advancing field that offers a more atom-economical alternative to cross-coupling reactions. Developing methodologies for the direct C-H arylation of the 8-hydroxyquinoline (B1678124) core at the 5 and 7 positions with 2-methylphenyl groups would eliminate the need for pre-halogenated substrates, thereby shortening the synthetic sequence and reducing waste.

One-Pot and Tandem Reactions: Designing cascade or tandem reactions where multiple bond-forming events occur in a single operation is a significant goal. A potential strategy could involve a modified Friedländer or Skraup synthesis using appropriately substituted precursors that already contain the 2-methylphenyl moieties, leading directly to the target molecule. mdpi.commdpi.com

Flow Chemistry: The use of continuous flow reactors can offer improved control over reaction parameters (temperature, pressure, reaction time), enhance safety, and facilitate scalability. Exploring the synthesis of 5,7-Bis(2-methylphenyl)quinolin-8-ol using flow chemistry could lead to higher yields and purity compared to traditional batch processes.

Synthetic StrategyPotential AdvantagesResearch Challenges
Direct C-H Arylation High atom economy, reduced steps, avoids halogenated intermediates.Regioselectivity control, catalyst efficiency and cost.
One-Pot/Tandem Reactions Increased efficiency, reduced purification steps, time-saving.Complexity of reaction design, compatibility of reagents.
Flow Chemistry Enhanced process control, improved safety and scalability, higher yields.Initial setup cost, optimization of flow parameters.

Advanced Spectroscopic Characterization Techniques for Dynamic Systems

While standard spectroscopic techniques such as NMR, IR, and mass spectrometry are essential for routine structural confirmation, the true potential of this compound lies in its dynamic behavior, particularly its interactions with metal ions and its photophysical properties. mdpi.comdaneshyari.com The steric hindrance from the o-tolyl groups can significantly influence coordination geometry, binding kinetics, and the stability of resulting metal complexes.

Emerging research challenges necessitate the use of more sophisticated characterization methods:

Time-Resolved Spectroscopy: To understand the excited-state dynamics crucial for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors, techniques like transient absorption and time-resolved photoluminescence spectroscopy are required. These methods can probe the lifetimes of excited states and identify pathways of energy relaxation.

In-situ Spectroelectrochemistry: For applications in electro-optical materials or redox-active sensors, combining spectroscopic techniques (e.g., UV-Vis, fluorescence) with electrochemical measurements allows for the characterization of species generated at different oxidation states. mdpi.com

Advanced NMR Techniques: Two-dimensional NMR techniques (e.g., NOESY, ROESY) can provide detailed insights into the three-dimensional structure and conformation of the molecule and its metal complexes in solution. This is particularly important for understanding the through-space interactions imposed by the bulky aryl substituents.

Computational Modeling: Density Functional Theory (DFT) calculations are becoming indispensable for predicting molecular geometries, electronic structures, and spectroscopic properties. researchgate.net Correlating experimental data with high-level computational results can provide a deeper understanding of the structure-property relationships of this compound and its derivatives.

Multi-Functional Material Development

8-Hydroxyquinoline derivatives are well-established as versatile ligands for creating functional materials, including OLEDs and chemosensors. researchgate.net The specific structure of this compound, with its bulky, non-planar substituents, suggests several promising avenues for the development of advanced, multi-functional materials.

Future research will likely target the following areas:

Luminescent Materials: The steric bulk of the 2-methylphenyl groups can prevent intermolecular aggregation (π-π stacking), which often leads to fluorescence quenching in the solid state. This makes the compound a prime candidate for developing highly efficient solid-state emitters for OLEDs. Research will focus on synthesizing its metal complexes (particularly with Al³⁺, Zn²⁺) and evaluating their photoluminescent and electroluminescent properties. scispace.com

Selective Chemosensors: The specific cavity created by the two aryl groups around the metal-binding site (N, O) could be exploited for the selective detection of specific metal ions. Future work should involve systematic screening of the compound's response to various cations and anions, aiming to develop highly selective and sensitive fluorescent or colorimetric sensors for environmental or biological monitoring.

Thermochromic and Photochromic Materials: By incorporating this quinoline (B57606) derivative into polymer matrices or as part of larger conjugated systems, it may be possible to create materials that change their optical properties in response to thermal or light stimuli. The conformational flexibility of the aryl groups could play a key role in these switching mechanisms.

Integration with Nanoscience and Nanotechnology

The intersection of molecular chemistry with nanoscience offers exciting opportunities to create hybrid materials with emergent properties. Integrating this compound into nanostructured systems is a key future direction.

Emerging research challenges in this area include:

Functionalized Nanoparticles: The compound could be used as a capping agent to stabilize metal or semiconductor nanoparticles (e.g., gold, quantum dots), simultaneously imparting fluorescent properties to the nanoparticle surface. Further functionalization of the methylphenyl rings would allow for covalent attachment, leading to more robust hybrid systems.

Electrospun Nanofibers: Incorporating this compound into polymer solutions for electrospinning can produce functional nanofibers. mdpi.com These materials could be used to create large-area sensory membranes for ion detection or as active layers in flexible electronic devices.

Molecular Electronics: The defined structure of the molecule makes it a candidate for investigation in single-molecule electronics. Research challenges include developing techniques to reliably position a single molecule between nano-electrodes and measuring its conductance, which could be modulated by metal ion chelation.

Sustainable and Green Chemistry Approaches in Synthesis

As with all areas of chemical synthesis, there is a growing imperative to adopt principles of green chemistry. researchgate.net The future synthesis of this compound and related compounds must prioritize sustainability.

Key areas for future development are:

Catalyst Innovation: While Suzuki and other cross-coupling reactions are effective, they often rely on palladium, a precious and toxic metal. Research into catalysts based on more abundant and less toxic metals (e.g., iron, copper) for the C-C bond-forming steps is a critical challenge.

Green Solvents and Reaction Conditions: Future synthetic protocols should aim to replace conventional volatile organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents. researchgate.net The use of microwave-assisted synthesis or mechanochemistry (ball-milling) can also dramatically reduce reaction times and energy consumption. mdpi.com

Atom Economy: The design of new synthetic routes must focus on maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This aligns with the goals of exploring C-H activation and one-pot synthesis strategies mentioned previously. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5,7-Bis(2-methylphenyl)quinolin-8-ol, and how can reaction conditions be optimized?

  • Methodological Answer : A bromination approach using bromine in methanol (MeOH) with NaHCO₃ as a base is effective for introducing halogens to the quinoline backbone. For example, bromination of 8-hydroxy-2-methylquinoline (31.4 mmol) with bromine/MeOH (50 ml) at room temperature yielded 89% of the dibrominated product after purification . Key optimization steps include:

  • Solvent selection : MeOH balances reactivity and solubility.
  • Stoichiometry : Excess bromine ensures complete substitution.
  • Purification : Recrystallization from ethanol produces single crystals suitable for X-ray analysis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Thin-layer chromatography (TLC) is suitable for preliminary identification, as described in the European Union’s protocol for quinolin-8-ol derivatives .
  • Spectrophotometry at 410 nm (after complexation with Fehling’s solution) enables quantitative determination of quinolin-8-ol derivatives .
  • X-ray crystallography (using SHELXL for refinement) provides precise structural data, such as bond lengths (e.g., Ag–N = 2.223 Å in silver complexes) and dimerization angles (e.g., O–H⋯N = 157°) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structure refinement of halogenated derivatives?

  • Methodological Answer : Discrepancies in refinement (e.g., thermal parameters or hydrogen bonding) can be addressed by:

  • High-resolution data : Collect data at low temperatures (e.g., 293 K) to reduce thermal motion artifacts .
  • Twinning detection : Use SHELXL’s twin refinement tools for twinned crystals, especially common in halogen-rich structures .
  • Validation : Cross-check hydrogen-bonding geometries (e.g., O–H⋯N distances ~2.7 Å) against known analogs .

Q. What strategies mitigate halogen bonding interference in supramolecular assemblies involving brominated derivatives?

  • Methodological Answer : Halogen interactions (e.g., Br⋯Br contacts at 3.63 Å) can dominate crystal packing . To minimize interference:

  • Counterion selection : Use bulky anions (e.g., 3,5-dinitrosalicylate) to disrupt close halogen contacts .
  • Steric hindrance : Introduce substituents like 2-methylphenyl groups to sterically block Br⋯Br interactions .

Q. How can metal-chelation efficiency discrepancies between studies be reconciled?

  • Methodological Answer : Variability in chelation efficiency (e.g., Ag⁺ vs. Fe³⁺ complexes) arises from:

  • pH dependence : Ensure consistent pH during chelation (quinolin-8-ol derivatives bind metals optimally at pH 5–7) .
  • Stoichiometry : Use Job’s method to determine metal-to-ligand ratios, as seen in bis(quinolin-8-ol)silver(I) complexes .
  • Analytical validation : Cross-validate with inductively coupled plasma mass spectrometry (ICP-MS) to avoid spectrophotometric interferences .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting reports on the environmental stability of halogenated quinolin-8-ol derivatives?

  • Methodological Answer : Stability variations (e.g., brominated vs. chlorinated analogs) require:

  • Accelerated degradation studies : Expose compounds to UV light or elevated temperatures and monitor via HPLC .
  • Computational modeling : Use DFT calculations to compare bond dissociation energies (e.g., C–Br vs. C–Cl) .
  • Inter-laboratory validation : Standardize protocols for hydrolysis/oxidation testing, as done for bis(8-hydroxyquinolinium)sulfate .

Methodological Tables

Key Crystallographic Parameters
Bond Lengths : Ag–N = 2.223 Å, Ag–O = 2.335 Å
Hydrogen Bonds : O–H⋯N = 2.707 Å, θ = 157°
Halogen Interactions : Br⋯Br = 3.628 Å, θ = 143.3°
Synthetic Optimization Parameters
Yield : 89% (5,7-dibromo derivative)
Purification : Ethanol recrystallization
Reaction Time : 5 minutes (bromination step)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.